Cas no 42989-85-5 ((BOC-AMINOOXY)ACETIC ACID)

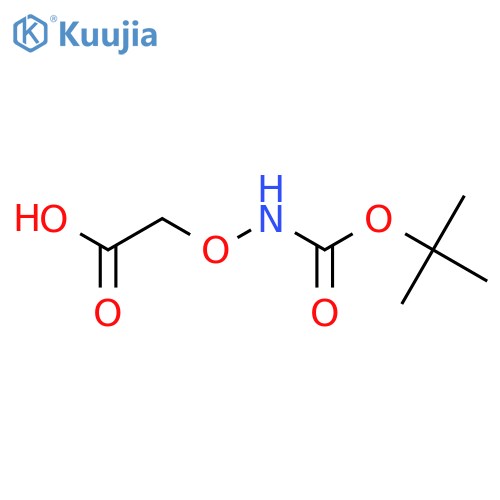

(BOC-AMINOOXY)ACETIC ACID structure

商品名:(BOC-AMINOOXY)ACETIC ACID

(BOC-AMINOOXY)ACETIC ACID 化学的及び物理的性質

名前と識別子

-

- (BOC-AMINOOXY)ACETIC ACID

- [(tert-Butoxycarbonyl)aminooxy]acetic Acid

- 2-(t-Butyloxycarbonyl-aminooxy)-acetic acid

- 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetic acid

- Aceticacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-

- Bis-Boc-Aoa

- Boc-3-(aminooxy)acetic acid

- Boc-AOAc-OH

- Boc-Aoa-OH

- t-Boc-aminooxyacetic Acid

- 2-(((tert-Butoxycarbonyl)amino)oxy)acetic acid

- Boc-AOA

- N-Boc-(carboxymethoxy)amine

- Aceticacid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]- (9CI)

- 2-((tert-Butoxycarbonyl)aminooxy)acetic acid

- [[N-(tert-Butoxycarbonyl)amino]oxy]acetic acid

- 2-(tert-Butyloxycarbonyl-aminooxy)acetic acid

- N-tert-Butoxycarbonylaminooxyacetic acid

- J-501795

- (Boc-aminoxy)acetic acid

- 2-({[(tert-butoxy)carbonyl]amino}oxy)acetic acid

- SY019091

- MFCD01632027

- Boc-AOA Tert-Boc-aminooxyacetic acid

- A850863

- J-650267

- DTXSID10373171

- GS-6570

- B3338

- FT-0662558

- [(1,1-dimethylethoxy)carbonyl]aminooxy acetic acid

- Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-

- QBXODCKYUZNZCY-UHFFFAOYSA-N

- EN300-227480

- N-tert-butoxycarbonyl aminooxyacetic acid

- Boc-aminooxyacetic acid

- (Boc)aminooxyacetic acid

- (Boc-aminooxy)acetic acid, >=98.0% (T)

- {[(tert-butoxycarbonyl)amino]oxy}acetic acid

- 2-(tert-butoxycarbonylaminooxy)acetic acid

- tert-butyloxycarbonylaminoxy acetic acid

- SCHEMBL307685

- H10114

- [(1,1-Dimethylethoxy)carbonyl]aminooxyacetic acid

- 42989-85-5

- 2-[(tert-Butoxycarbonylamino)oxy]acetic acid

- CS-0030574

- Boc-(nhoac)-oh

- 2-(Boc-aminooxy)-acetic acid;N-Boc-(carboxymethoxy)-amine

- 2-(tert-Butyloxycarbonylaminooxy)acetic acid

- 3-Phenyl-1-(pyridin-2-yl)benzo[4,5]furo[3,2-c]pyridine

- HY-W019623

- AKOS009156496

- BOC-AOA Tert-Boc-aminooxyacetic

-

- MDL: MFCD01632027

- インチ: 1S/C7H13NO5/c1-7(2,3)13-6(11)8-12-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)

- InChIKey: QBXODCKYUZNZCY-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(NOCC(O)=O)=O)C

- BRN: 6137646

計算された属性

- せいみつぶんしりょう: 191.07900

- どういたいしつりょう: 191.079

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 84.9A^2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: ~115 °C (dec.)

- 屈折率: 1.46

- ようかいど: Soluble in methanol.

- PSA: 84.86000

- LogP: 0.91820

- ようかいせい: 未確定

(BOC-AMINOOXY)ACETIC ACID セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- ちょぞうじょうけん:Store long-term at -20°C

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

(BOC-AMINOOXY)ACETIC ACID 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM343247-10g |

(Boc-aminooxy)acetic acid |

42989-85-5 | 95%+ | 10g |

$75 | 2023-02-02 | |

| TRC | B200750-1g |

t-Boc-aminooxyacetic Acid |

42989-85-5 | 1g |

$ 80.00 | 2022-06-07 | ||

| Enamine | EN300-227480-0.5g |

2-({[(tert-butoxy)carbonyl]amino}oxy)acetic acid |

42989-85-5 | 95% | 0.5g |

$19.0 | 2024-06-20 | |

| Enamine | EN300-227480-10.0g |

2-({[(tert-butoxy)carbonyl]amino}oxy)acetic acid |

42989-85-5 | 95% | 10.0g |

$57.0 | 2024-06-20 | |

| Oakwood | 236882-1g |

2-(((tert-Butoxycarbonyl)amino)oxy)acetic acid |

42989-85-5 | 98% | 1g |

$10.00 | 2024-07-19 | |

| eNovation Chemicals LLC | D692131-100g |

(Boc-aminooxy)acetic Acid |

42989-85-5 | 98% | 100g |

$235 | 2024-07-20 | |

| eNovation Chemicals LLC | D388827-5g |

Boc-AOA |

42989-85-5 | 97% | 5g |

$225 | 2024-05-24 | |

| eNovation Chemicals LLC | D388827-1Kg |

Boc-AOA |

42989-85-5 | 97% | 1kg |

$3645 | 2023-09-02 | |

| TRC | B200750-500mg |

t-Boc-aminooxyacetic Acid |

42989-85-5 | 500mg |

$ 80.00 | 2023-04-19 | ||

| TRC | B200750-250mg |

t-Boc-aminooxyacetic Acid |

42989-85-5 | 250mg |

$ 74.00 | 2023-04-19 |

(BOC-AMINOOXY)ACETIC ACID 関連文献

-

Frank Wuest,Vincent Bouvet,BaoChan Mai,Paul LaPointe Org. Biomol. Chem. 2012 10 6724

-

Jiayan Pu,Lei Wang,Jinhou Fang,Tao Chen,Aihua Li,Zhen Liu,Yanzhi Xia,Xiutong Wang,Jingquan Liu Chem. Commun. 2022 58 12991

-

Hao Su,Yiwen Li,Kan Yue,Zhao Wang,Pengtao Lu,Xueyan Feng,Xue-Hui Dong,Shuo Zhang,Stephen Z. D. Cheng,Wen-Bin Zhang Polym. Chem. 2014 5 3697

-

Karen L. Christman,Rebecca M. Broyer,Zachary P. Tolstyka,Heather D. Maynard J. Mater. Chem. 2007 17 2021

-

Weifeng Lin,Louis P. Conway,Annika Block,Greta Sommi,Miroslav Vujasinovic,J.-Matthias L?hr,Daniel Globisch Analyst 2020 145 3822

42989-85-5 ((BOC-AMINOOXY)ACETIC ACID) 関連製品

- 288141-89-9(Carbamic acid,[[(2E)-1-methyl-2-butenyl]oxy]-, 1,1-dimethylethyl ester (9CI))

- 19689-97-5(tert-Butyl hydroxy(methyl)carbamate)

- 130545-07-2(Carbamic acid,(3-amino-2-hydroxypropoxy)-, 1,1-dimethylethyl ester (9CI))

- 589-41-3(Hydroxyurethane)

- 112899-25-9(Butanoic acid,4-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-)

- 36016-38-3(tert-butyl N-hydroxycarbamate)

- 123106-21-8(Fmoc-aoac-oh)

- 195708-27-1(Carbamic acid,N-(2-propen-1-yloxy)-, 1,1-dimethylethyl ester)

- 288141-86-6(Carbamic acid,N-(cyclohexyloxy)-, 1,1-dimethylethyl ester)

- 228245-16-7(tert-butyl N-(3-aminopropoxy)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:42989-85-5)(BOC-AMINOOXY)ACETIC ACID

清らかである:99%/99%

はかる:100g/500g

価格 ($):212.0/1057.0